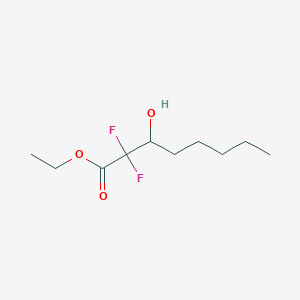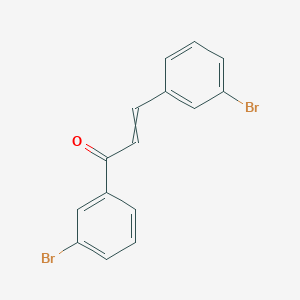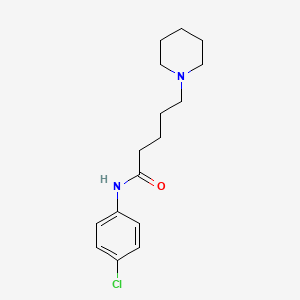![molecular formula C36H51NO3 B14346386 2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) CAS No. 91432-08-5](/img/structure/B14346386.png)
2,2',2''-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) is a phenolic antioxidant commonly used to enhance the oxidation stability in various industrial applications. This compound is known for its effectiveness in preventing the degradation of materials by inhibiting oxidative processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) typically involves the reaction of 6-tert-butyl-4-methylphenol with formaldehyde and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reacting 6-tert-butyl-4-methylphenol with formaldehyde: This step forms an intermediate compound.
Introducing ammonia: This leads to the formation of the final product through a series of condensation reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and reactant concentrations, are optimized to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The phenolic groups can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) has a wide range of applications in scientific research:
Chemistry: Used as a stabilizer in polymers and resins to prevent oxidative degradation.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress in biological systems.
Medicine: Explored for its potential use in pharmaceuticals as an antioxidant to enhance the stability of active ingredients.
Industry: Widely used in the rubber and plastic industries to improve the durability and lifespan of products by preventing oxidative damage.
Mechanism of Action
The antioxidant activity of 2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) is primarily due to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative chain reactions. The phenolic groups in the compound play a crucial role in this process by stabilizing the resulting phenoxyl radicals through resonance.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Methylenebis(6-tert-butyl-4-methylphenol)
- 2,6-Di-tert-butyl-4-methylphenol
Comparison
Compared to similar compounds, 2,2’,2’'-[Nitrilotris(methylene)]tris(6-tert-butyl-4-methylphenol) exhibits superior antioxidant properties due to the presence of multiple phenolic groups, which enhance its ability to neutralize free radicals. Additionally, its unique structure allows for better incorporation into various materials, providing enhanced stability and protection against oxidative degradation.
Properties
CAS No. |
91432-08-5 |
|---|---|
Molecular Formula |
C36H51NO3 |
Molecular Weight |
545.8 g/mol |
IUPAC Name |
2-[[bis[(3-tert-butyl-2-hydroxy-5-methylphenyl)methyl]amino]methyl]-6-tert-butyl-4-methylphenol |
InChI |
InChI=1S/C36H51NO3/c1-22-13-25(31(38)28(16-22)34(4,5)6)19-37(20-26-14-23(2)17-29(32(26)39)35(7,8)9)21-27-15-24(3)18-30(33(27)40)36(10,11)12/h13-18,38-40H,19-21H2,1-12H3 |
InChI Key |
VRGULZSPDWLHBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C(C)(C)C)O)CN(CC2=C(C(=CC(=C2)C)C(C)(C)C)O)CC3=C(C(=CC(=C3)C)C(C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![{[(2-Chloroethoxy)(dimethyl)silyl]methyl}phosphonic dichloride](/img/structure/B14346307.png)




![5-{[(1-Hydroxypropan-2-yl)sulfanyl]methyl}-2,4-dimethylpyridin-3-ol](/img/structure/B14346342.png)
![4,9-Dimethyl-1,6-dioxaspiro[4.4]nonane](/img/structure/B14346351.png)




![2-{[1-(Trimethylsilyl)cyclopropyl]methylidene}cyclohexan-1-one](/img/structure/B14346373.png)

